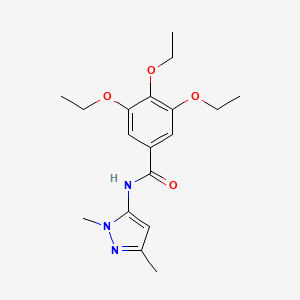

N-(1,3-dimethyl-1H-pyrazol-5-yl)-3,4,5-triethoxybenzamide

Description

Properties

IUPAC Name |

N-(2,5-dimethylpyrazol-3-yl)-3,4,5-triethoxybenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H25N3O4/c1-6-23-14-10-13(11-15(24-7-2)17(14)25-8-3)18(22)19-16-9-12(4)20-21(16)5/h9-11H,6-8H2,1-5H3,(H,19,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGMMDWIAFGPFBH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC(=CC(=C1OCC)OCC)C(=O)NC2=CC(=NN2C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H25N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,3-dimethyl-1H-pyrazol-5-yl)-3,4,5-triethoxybenzamide typically involves the reaction of 1,3-dimethyl-1H-pyrazole-5-carboxylic acid with 3,4,5-triethoxybenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the process .

Chemical Reactions Analysis

Types of Reactions

N-(1,3-dimethyl-1H-pyrazol-5-yl)-3,4,5-triethoxybenzamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

Reduction: Reduction can be achieved using agents like lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur at the benzamide moiety, especially under basic conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydroxide in aqueous or alcoholic medium.

Major Products

Oxidation: Formation of corresponding carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted benzamides.

Scientific Research Applications

Anticancer Activity

One of the primary applications of N-(1,3-dimethyl-1H-pyrazol-5-yl)-3,4,5-triethoxybenzamide is its potential as an anticancer agent. Research indicates that compounds with similar pyrazole structures can inhibit key proteins involved in cancer progression. For instance, derivatives of pyrazole have been shown to inhibit Checkpoint Kinase 1 (CHK1), a protein crucial for DNA replication and cell division. This inhibition can lead to the selective killing of cancer cells that exhibit dysfunctional DNA repair mechanisms .

Inhibition of Tumor Growth

Studies have demonstrated that pyrazole derivatives can effectively suppress tumor growth in various cancer models. The mechanism often involves the modulation of signaling pathways associated with cell proliferation and apoptosis. For example, compounds targeting the PD-1/PD-L1 interaction have shown promising results in enhancing anti-tumor immunity .

Structure-Activity Relationship (SAR) Studies

Understanding the structure-activity relationship of this compound is critical for optimizing its therapeutic efficacy. The presence of the triethoxybenzamide moiety contributes to its lipophilicity and ability to penetrate biological membranes, enhancing its bioavailability and pharmacological effects.

| Component | Description |

|---|---|

| Core Structure | Pyrazole ring with dimethyl substitution |

| Functional Groups | Triethoxy group enhances solubility |

| Target Proteins | CHK1, PD-1/PD-L1 |

Preclinical Models

In preclinical studies, compounds similar to this compound have been tested in xenograft models of human tumors. Results showed significant tumor regression compared to control groups treated with standard chemotherapeutics .

Mechanistic Insights

Mechanistic studies utilizing cell line assays have revealed that this compound induces apoptosis through the activation of caspase pathways and the downregulation of anti-apoptotic proteins like Bcl-2. These findings suggest a dual mechanism involving both direct cytotoxicity and modulation of tumor microenvironments .

Mechanism of Action

The mechanism of action of N-(1,3-dimethyl-1H-pyrazol-5-yl)-3,4,5-triethoxybenzamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

5-Chloro-N-(4-cyano-1-aryl-1H-pyrazol-5-yl)-1-aryl-3-methyl-1H-pyrazole-4-carboxamides (3a–3p)

These compounds () share a carboxamide linkage and pyrazole core with SIJ1278 but differ in substituents:

- Key Structural Differences: Substituents on Pyrazole: SIJ1278 has 1,3-dimethyl groups, while compounds 3a–3p feature aryl (e.g., phenyl, 4-chlorophenyl) and cyano groups at the 1- and 4-positions, respectively . Benzamide Modifications: SIJ1278’s 3,4,5-triethoxybenzamide contrasts with the 5-chloro-3-methylpyrazole-4-carboxamide in 3a–3p.

- Melting points (e.g., 133–135°C for 3a vs. 171–172°C for 3b) suggest that halogenation (e.g., 4-chlorophenyl in 3b) increases crystallinity compared to alkyl groups .

SIJ1227

SIJ1227 () shares a pyrazole-benzamide scaffold with SIJ1278 but replaces the 1,3-dimethylpyrazole with a 1-ethylpiperidin-4-yl group.

Sulfonamide-Linked Analogs

Elexacaftor (VX-445)

Elexacaftor () replaces the carboxamide linker in SIJ1278 with a sulfonamide group, a motif historically significant in drug design. The sulfonamide linker enhances hydrogen-bonding capacity and metabolic resistance, as seen in its application for cystic fibrosis therapy .

Heterocyclic Benzamide Variants

N-((3-(1-Ethyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl)methyl)-2,4,5-trifluoro-3-methoxybenzamide ()

This compound incorporates an oxadiazole ring instead of pyrazole, increasing rigidity and electron-withdrawing effects. The trifluoro and methoxy groups on the benzamide may enhance membrane permeability compared to triethoxy substituents .

Analytical Data

Biological Activity

N-(1,3-dimethyl-1H-pyrazol-5-yl)-3,4,5-triethoxybenzamide is a compound of interest due to its potential biological activities, particularly in the context of cancer treatment and metabolic regulation. This article reviews the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure

The chemical structure of this compound can be described as follows:

- Molecular Formula : CHNO

- Molecular Weight : 342.43 g/mol

- IUPAC Name : this compound

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds related to this compound. Notably:

- Cell Proliferation Inhibition : Research indicates that derivatives of pyrazole compounds exhibit significant antiproliferative activity against various cancer cell lines. For instance, certain analogs demonstrated submicromolar activity against MIA PaCa-2 pancreatic cancer cells by inhibiting mTORC1 signaling pathways and inducing autophagy .

- Mechanism of Action : The mechanism involves the modulation of autophagic flux and the accumulation of LC3-II proteins under starvation conditions. This suggests that the compound may disrupt normal cellular processes leading to cancer cell death .

Cytotoxicity Studies

A comparative analysis of cytotoxic effects revealed that this compound and its derivatives possess varying degrees of cytotoxicity:

| Compound | IC (µM) | Cell Line |

|---|---|---|

| 5f | 5.13 | C6 |

| 5f | 8.34 | SH-SY5Y |

| Cisplatin | 3.78 | C6 |

These results indicate that the compound exhibits potent cytotoxicity comparable to established chemotherapeutics like Cisplatin .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies emphasize the importance of specific substituents on the pyrazole ring and the benzamide moiety in enhancing biological activity:

- Substituents : The presence of triethoxy groups on the benzamide enhances lipophilicity and cellular uptake.

Case Studies

Several case studies illustrate the compound's effectiveness:

- Study on Autophagy Modulation : In a study analyzing autophagy modulation in cancer cells treated with pyrazole derivatives, it was found that these compounds significantly increased autophagic markers while decreasing mTORC1 activity. This dual action suggests a novel mechanism for inducing apoptosis in cancer cells .

- Cytotoxicity Against Glioma Cells : Another study reported that specific derivatives induced cell cycle arrest in glioma cells, confirming their potential as effective therapeutic agents against brain tumors .

Q & A

Basic: What are the recommended synthetic routes for N-(1,3-dimethyl-1H-pyrazol-5-yl)-3,4,5-triethoxybenzamide, and how can reaction conditions be optimized?

Methodological Answer:

The synthesis typically involves coupling a pyrazole derivative (e.g., 1,3-dimethyl-1H-pyrazol-5-amine) with 3,4,5-triethoxybenzoyl chloride via an amide bond formation. Key optimization parameters include:

- Solvent choice : Polar aprotic solvents like DMF or acetonitrile enhance reactivity .

- Catalysts : Use of coupling agents (e.g., HATU, DCC) to improve yield .

- Temperature : Maintain 0–5°C during acyl chloride addition to minimize side reactions .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) ensures purity .

Monitor reaction progress via TLC (Rf ~0.3 in ethyl acetate/hexane 1:1) .

Advanced: How can computational modeling guide the design of derivatives with enhanced bioactivity?

Methodological Answer:

- Molecular docking : Use software (e.g., AutoDock Vina) to predict binding affinities to target proteins (e.g., kinases, GPCRs) .

- QSAR studies : Correlate substituent effects (e.g., methoxy vs. ethoxy groups) with activity using descriptors like logP and H-bonding capacity .

- ADMET prediction : Tools like SwissADME assess solubility and metabolic stability early in design .

Basic: What spectroscopic techniques are critical for structural confirmation?

Methodological Answer:

- NMR : ¹H NMR (δ 1.2–1.4 ppm for ethoxy CH3; δ 7.2–8.0 ppm for aromatic protons) and ¹³C NMR (δ 165–170 ppm for amide C=O) .

- Mass spectrometry : HRMS (ESI+) for molecular ion ([M+H]+) and fragmentation patterns .

- IR spectroscopy : Confirm amide C=O stretch (~1650 cm⁻¹) .

Advanced: How can researchers resolve contradictions in biological activity data across studies?

Methodological Answer:

- Replicate assays : Use standardized protocols (e.g., CLSI guidelines for antimicrobial testing) .

- Purity verification : HPLC (>95% purity) to exclude impurities affecting results .

- Dose-response curves : Evaluate EC50/IC50 values across multiple cell lines or enzymatic systems .

Basic: What in vitro assays are suitable for initial evaluation of antimicrobial activity?

Methodological Answer:

- Bacterial strains : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) via broth microdilution (MIC determination) .

- Fungal assays : Use C. albicans in Sabouraud dextrose broth .

- Controls : Include gentamicin (bacteria) and fluconazole (fungi) as positive controls .

Advanced: What strategies improve solubility for in vivo studies?

Methodological Answer:

- Co-solvent systems : Use DMSO/PEG 400 (1:4) for intraperitoneal administration .

- Prodrug design : Introduce hydrolyzable groups (e.g., phosphate esters) .

- Nanoformulation : Encapsulate in liposomes or PLGA nanoparticles .

Basic: How to analyze the impact of substituents on pharmacokinetics?

Methodological Answer:

- LogP measurement : Shake-flask method to assess hydrophobicity .

- Microsomal stability : Incubate with liver microsomes (human/rat) and quantify parent compound via LC-MS .

- Plasma protein binding : Ultrafiltration followed by HPLC quantification .

Advanced: What crystallographic methods confirm solid-state structure?

Methodological Answer:

- Single-crystal X-ray diffraction : Grow crystals via slow evaporation (solvent: chloroform/methanol) .

- Data refinement : Use SHELXL for structure solution; report bond angles/lengths for pyrazole and benzamide moieties .

- CCDC deposition : Submit data to Cambridge Structural Database for public access .

Basic: How to design a SAR study for pyrazole-amide derivatives?

Methodological Answer:

- Variation of substituents : Synthesize analogs with modified ethoxy groups (e.g., methoxy, propoxy) .

- Bioisosteric replacement : Replace pyrazole with isoxazole or triazole rings .

- Activity cliffs : Identify structural changes causing abrupt potency drops using heatmaps .

Advanced: Can this compound synergize with existing therapeutics?

Methodological Answer:

- Combinatorial screens : Test with cisplatin (cancer) or ciprofloxacin (bacteria) via checkerboard assays .

- Mechanistic studies : Use transcriptomics (RNA-seq) to identify synergistic pathways .

- In vivo models : Evaluate in xenograft mice (e.g., reduced tumor volume with combo therapy) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.